Aluminum Diethylphosphinate

Catalog No.
S1903197
CAS No.
225789-38-8
M.F
C4H11AlO2P
M. Wt
149.08 g/mol
Availability
In Stock
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Aluminum Diethylphosphinate

CAS Number

225789-38-8

Product Name

Aluminum Diethylphosphinate

IUPAC Name

aluminum;diethylphosphinate

Molecular Formula

C4H11AlO2P

Molecular Weight

149.08 g/mol

InChI

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

GNQAGTIQCCWTSZ-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3]

Canonical SMILES

CCP(=O)(CC)O.[Al]

Aluminum diethylphosphinate is a chemical compound with the formula Al(C₄H₁₀O₂P)₃, recognized for its properties as a flame retardant. It appears as a white solid powder and is soluble in organic solvents such as methanol, ethanol, and chloroform . This compound is synthesized for industrial applications and has gained prominence in scientific research due to its effectiveness in enhancing the fire resistance of engineering plastics, particularly in various polymer matrices like polyamides and polyesters .

The structure of aluminum diethylphosphinate features a central aluminum atom surrounded by three diethylphosphinate groups, which consist of phosphorus atoms bonded to oxygen atoms and ethyl groups. This configuration allows the compound to interact with decomposing polymer chains during combustion, thereby influencing fire retardancy mechanisms.

Flame Retardant Properties

Aluminum Diethylphosphinate (ADP) is a promising material in scientific research due to its excellent flame retardant properties. Studies have shown it to be an efficient flame retardant in various polymers, including glass fiber-reinforced polyamide 6 and 66 composites, polyesters (PBT and PET), and polyethylene terephthalate (PET) []. Its effectiveness is attributed to several mechanisms, including:

  • Smoke Suppression: ADP exhibits hydrophobic properties, meaning it repels water. This characteristic helps suppress the formation of smoke during burning, which can limit inhalation hazards and improve visibility during fire emergencies [].
  • Thermal Stability: ADP demonstrates good thermal stability at high temperatures. This allows it to remain effective even when exposed to intense heat during a fire [3].
  • Flame Retardant Mechanism: The exact mechanism of ADP's flame retardancy is still being explored, but it's believed to involve a combination of factors. One hypothesis suggests it acts in the condensed phase by promoting char formation, which insulates the underlying material and reduces burning []. Another possibility is that it decomposes in the gas phase, releasing non-flammable gases that dilute combustible species and hinder the fire spread [].

Potential Advantages over Traditional Flame Retardants

A significant area of scientific research on ADP focuses on its potential advantages compared to traditional flame retardants. Many traditional flame retardants are halogenated, meaning they contain elements like bromine or chlorine. While effective, halogenated flame retardants raise concerns about their environmental persistence, potential toxicity, and contribution to corrosive smoke during fires [].

Research suggests that ADP offers several advantages:

  • Environmentally Friendly: ADP is halogen-free, making it a more environmentally friendly alternative compared to traditional flame retardants [].
  • Health Considerations: While more research is needed, some studies suggest ADP may have a lower toxicity profile compared to certain halogenated flame retardants [].

Ongoing Research and Future Directions

Scientific research on Aluminum Diethylphosphinate is ongoing, with a focus on several key areas:

  • Synergistic Effects: Studies are exploring how ADP interacts with other flame retardants to achieve even greater flame retardancy while potentially reducing the overall amount of flame retardant needed in a material [].
  • Compatibility with Polymers: Research is ongoing to optimize the compatibility of ADP with various polymers to ensure its effectiveness and avoid compromising the material's mechanical properties [3].
  • Long-Term Durability: Scientists are investigating the long-term durability of ADP's flame retardant properties in different environmental conditions [3].
During combustion. Its flame retardant action occurs primarily through two mechanisms:

  • Condensed Phase Action: In this phase, aluminum diethylphosphinate promotes charring of the polymer matrix, creating a protective layer that inhibits heat and oxygen penetration.
  • Gas Phase Action: The compound reacts with high-energy radicals such as H· and OH·, which are critical for flame propagation. By removing these radicals from the combustion zone, aluminum diethylphosphinate reduces heat release and flame spread .

Decomposition occurs above 300°C, leading to the formation of aluminum oxide and volatile phosphorus-containing compounds, which further contribute to its flame-retardant properties .

Several synthesis methods have been proposed for aluminum diethylphosphinate:

  • Reaction with Aluminum Salts: A common method involves reacting a trivalent aluminum source (such as aluminum chloride) with diethyl phosphoric acid or its sodium salt under controlled conditions .
  • Metathesis Reaction: This method includes mixing ammonium hypophosphite with an organic solvent, adding a catalyst, and introducing an aluminum salt under specific temperature conditions to yield the desired product .
  • Proprietary Methods: Many manufacturers utilize proprietary processes that optimize yield and purity but are not publicly disclosed .

Aluminum diethylphosphinate is widely used in various applications due to its excellent flame retardant properties:

  • Engineering Plastics: It is used in polyamides (e.g., Nylon 6 and 66), polyesters (e.g., polybutylene terephthalate), and thermosetting resins like epoxies.
  • Electrical Engineering: The compound finds applications in components such as switches, plugs, and housing parts for electronic devices.
  • Construction Materials: It is utilized in fire-retardant coatings for steel structures and insulation materials for cables .

Additionally, it can be combined with other flame retardants to enhance performance further.

Studies on the interactions of aluminum diethylphosphinate with other materials focus on its synergistic effects when combined with other flame retardants like melamine polyphosphate or melamine cyanurate. These combinations often lead to improved flame retardancy and mechanical properties in polymer formulations . Research also indicates that formulations containing this compound exhibit lower smoke density and better light stability, making them suitable for outdoor applications .

Aluminum diethylphosphinate belongs to a broader class of phosphinate compounds known for their flame-retardant capabilities. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Aluminum hypophosphiteAl(H₂PO₃)₃Known for its effectiveness in both gas and condensed phases.
Ammonium polyphosphate(NH₄)₃PO₄Often used as a fertilizer; provides good flame resistance.
Magnesium hydroxideMg(OH)₂Acts as a smoke suppressant; commonly used in plastics.
Melamine cyanurateC₆H₆N₇O₃Effective synergist with halogen-free flame retardants.

Uniqueness of Aluminum Diethylphosphinate

Aluminum diethylphosphinate stands out due to its dual action in both condensed and gas phases during combustion, making it highly effective across various polymer types without the environmental concerns associated with halogenated alternatives. Its ability to form protective char layers while also scavenging harmful radicals distinguishes it from many traditional flame retardants .

Reaction Mechanisms Under Atmospheric Pressure

The synthesis of aluminum diethylphosphinate under atmospheric pressure conditions represents a significant advancement in organophosphorus flame retardant production, offering enhanced safety and economic advantages compared to high-pressure methodologies. The primary reaction mechanism involves the free-radical addition of ethylene to hypophosphite precursors, followed by complexation with aluminum salts [1] [2].

The fundamental reaction pathway begins with the radical initiation step, where initiators such as benzoyl peroxide undergo homolytic cleavage to generate reactive radicals. These radicals subsequently abstract hydrogen from sodium hypophosphite, creating phosphorus-centered radicals that readily add to ethylene molecules. The reaction proceeds through a chain mechanism, with the growing phosphinate radicals continuing to react with additional ethylene molecules until termination occurs [1] [3].

Under atmospheric pressure conditions, the reaction exhibits distinct kinetic characteristics compared to high-pressure variants. Research has demonstrated that while high-pressure synthesis can achieve yields exceeding ninety percent, atmospheric pressure methods typically achieve yields in the range of seventy to eighty percent, with the trade-off providing significant advantages in terms of equipment requirements and operational safety [1] [3] [4].

The gas-liquid interface plays a crucial role in atmospheric pressure synthesis, with ethylene being continuously bubbled into the reaction mixture containing sodium hypophosphite and radical initiators. This approach increases the gas-liquid contact surface area and enhances the concentration of initiator species at the interface, leading to improved reaction efficiency [3] [4].

Temperature control becomes particularly critical under atmospheric pressure conditions, as the reduced pressure environment affects the solubility of ethylene in the aqueous phase. Optimal reaction temperatures typically range from eighty to one hundred degrees Celsius, with careful monitoring required to prevent thermal degradation of intermediate species [1] [2].

Role of Initiators and Solvent Systems

The selection and optimization of initiator systems represents a critical parameter in determining the efficiency and selectivity of aluminum diethylphosphinate synthesis. Benzoyl peroxide emerges as the most extensively studied initiator, demonstrating exceptional performance in generating the radical species necessary for phosphinate formation [1] [2].

Benzoyl peroxide functions through thermal decomposition to generate benzoyloxy radicals, which subsequently undergo decarboxylation to produce phenyl radicals. These highly reactive species effectively abstract hydrogen atoms from hypophosphite substrates, initiating the chain reaction sequence. The optimal benzoyl peroxide concentration has been established at 0.04 mol per reaction, providing sufficient radical flux while minimizing unwanted side reactions [1] [2].

Sodium persulfate represents an alternative initiator system that offers distinct advantages in aqueous environments. The persulfate anion undergoes thermal decomposition to generate sulfate radicals, which exhibit different reactivity patterns compared to organic peroxide-derived radicals. Research indicates that sodium persulfate systems can achieve yields exceeding ninety percent under optimized conditions, with particular effectiveness in pressurized reaction environments [5] [6].

The combination of benzoyl peroxide with azobisisobutyronitrile has been investigated as a dual initiator system, though results indicate reduced efficiency compared to single initiator approaches. The yield obtained with this combination typically reaches thirty percent, suggesting potential competitive reactions between the different radical species generated [1] [2].

Ammonium persulfate has been identified as the most preferred water-soluble initiator for industrial applications, offering excellent thermal stability and consistent radical generation rates. The water-soluble nature of ammonium persulfate facilitates homogeneous distribution throughout the reaction mixture, leading to more uniform product formation [7].

Solvent selection significantly influences reaction kinetics and product quality. Acetic acid serves as an effective medium for benzoyl peroxide-initiated reactions, providing appropriate polarity for radical stabilization while maintaining sufficient solubility for all reaction components. The use of four hundred milliliters of acetic acid per reaction has been optimized for maximum yield [1] [2].

Aqueous systems offer advantages for water-soluble initiators such as sodium persulfate, with the polar environment facilitating ionic dissociation and radical formation. Mixed water-alcohol systems have demonstrated particular effectiveness, combining the benefits of aqueous radical generation with enhanced substrate solubility [5] [7].

Advanced Hybrid Synthesis Techniques

Mixed-Ligand Aluminum Dialkylphosphinates

The development of mixed-ligand aluminum dialkylphosphinates represents a significant advancement in flame retardant technology, offering tunable properties through controlled variation of phosphinate ligand composition. These hybrid systems combine diethylphosphinate with other alkylphosphinate species, creating materials with enhanced performance characteristics compared to single-component systems [5] [8] [9].

The synthesis of hybrid aluminum dialkylphosphinates proceeds through a sequential addition approach, where different alkene species are introduced to the hypophosphite solution at controlled intervals. The process begins with sodium hypophosphite dissolution in water, followed by the controlled introduction of isobutylene gas under pressurized conditions. The reaction pressure is maintained at 0.3 megapascals during isobutylene addition, with sodium persulfate serving as the radical initiator [5] [9].

The formation of ethylisobutylphosphinate occurs through the radical addition mechanism, with the reaction proceeding at ninety degrees Celsius. The extent of isobutylphosphinate formation is monitored using phosphorus-31 nuclear magnetic resonance spectroscopy, allowing precise control over the ligand ratio. Once the desired proportion of isobutylphosphinate is achieved, isobutylene flow is terminated and ethylene introduction commences [5] [9].

Ethylene addition proceeds under elevated pressure conditions of 0.8 megapascals, with the pressure differential facilitating selective ethylene incorporation while minimizing further isobutylene reaction. The total reaction time varies from ten to twenty-five hours depending on the desired ligand ratio, with careful monitoring ensuring optimal conversion efficiency [5] [9].

The resulting mixed sodium phosphinate solution is then treated with aqueous aluminum sulfate octahydrate to precipitate the hybrid aluminum phosphinate product. The precipitation occurs rapidly at seventy degrees Celsius, generating copious amounts of white precipitate that is subsequently filtered, washed with water, and dried at one hundred twenty degrees Celsius [5] [9].

X-ray diffraction analysis of hybrid phosphinates confirms that phosphinate ligands are randomly distributed within the aluminum coordination sphere, rather than existing as separate phases. This random distribution is crucial for achieving the desired thermal and performance characteristics, as it ensures homogeneous behavior during thermal decomposition [5] [9].

Differential scanning calorimetry studies reveal that hybrid phosphinates exhibit modified thermal transition behavior compared to pure aluminum diethylphosphinate. The characteristic endothermic peak at one hundred sixty-nine degrees Celsius observed for pure aluminum diethylphosphinate shifts to lower temperatures and broadens significantly in hybrid systems, indicating the disruption of regular crystal packing due to mixed ligand incorporation [5] [9].

Optimization of Phosphinate Ligand Ratios

The optimization of phosphinate ligand ratios in hybrid aluminum systems requires careful consideration of multiple performance parameters, including thermal stability, decomposition temperature, and flame retardant efficiency. Research has established that specific ligand combinations can achieve superior performance compared to individual phosphinate systems [5] [9].

Three primary hybrid compositions have been extensively studied, designated as systems with ligand ratios of 31:63:6, 3:52:45, and optimized mixed ratios for diethyl-, ethylisobutyl-, and diisobutylphosphinate components respectively. Each system exhibits distinct thermal characteristics that can be tailored for specific applications [5] [9].

The 31:63:6 composition, containing predominantly ethylisobutylphosphinate, demonstrates melting behavior in the range of three hundred seventy-two to three hundred ninety-two degrees Celsius. This elevated melting point indicates enhanced thermal stability while maintaining sufficient volatility for effective gas-phase flame retardant action [5] [9].

The 3:52:45 composition shows melting characteristics between three hundred fourteen and three hundred twenty-two degrees Celsius, with a measured heat of fusion of 161.76 joules per gram. This value represents more than eighty percent of the heat of fusion observed for pure aluminum diisobutylphosphinate, indicating minimal disruption of crystalline structure despite mixed ligand incorporation [5] [9].

Thermogravimetric analysis reveals that ligand ratio optimization allows precise control over decomposition temperature profiles. The hybrid systems demonstrate the ability to match thermal decomposition onset with specific polymer degradation temperatures, optimizing the timing of flame retardant activation. This temporal matching is crucial for maximizing flame retardant efficiency in polyamide applications [5] [9].

The phosphorus content remains consistent across all hybrid compositions at twenty-three to twenty-four percent, ensuring maintained flame retardant efficacy regardless of ligand ratio variations. This consistency is important for formulation predictability and regulatory compliance [5] [9].

Particle size distribution can be controlled through crystallization conditions, with median particle sizes maintained in the five to forty micrometer range across all hybrid compositions. This size range optimizes dispersion characteristics in polymer matrices while minimizing processing difficulties associated with fine particle handling [5] [9].

Industrial-Scale Production Processes

The commercial production of aluminum diethylphosphinate has evolved significantly since its initial industrial implementation, with Clariant establishing itself as the global leader in organophosphorus flame retardant manufacturing. The company's production facilities at Hürth-Knapsack near Cologne represent the state-of-the-art in large-scale phosphinate synthesis [10] [11] [12].

The first commercial production line commenced operation in 2004, utilizing a process optimized for high-volume manufacture while maintaining strict quality control standards. The initial facility incorporated the fundamental free-radical addition chemistry developed in laboratory settings, scaling up reaction vessels and implementing continuous processing capabilities [10] [11] [12].

Reactor design for industrial production utilizes stainless steel vessels equipped with mechanical stirring systems, gas inlet manifolds, and pressure monitoring equipment. The reactors are designed to handle pressures up to 0.8 megapascals while maintaining precise temperature control throughout the reaction zone. Heat exchange systems ensure uniform temperature distribution and provide capability for both heating and cooling as required by the reaction profile [5] [10].

The industrial process begins with the preparation of sodium hypophosphite solutions in purified water, with concentrations optimized for maximum reaction efficiency. The hypophosphite solution is charged to the reactor along with the appropriate radical initiator, typically sodium persulfate in aqueous solution. The reactor atmosphere is then purged with nitrogen to eliminate oxygen and prevent unwanted oxidation reactions [5] [10].

Gas introduction systems allow controlled addition of alkene feedstocks, with separate manifolds for ethylene and isobutylene where hybrid products are manufactured. Mass flow controllers ensure precise gas addition rates, while pressure regulation systems maintain optimal reaction pressure throughout the synthesis cycle [5] [10].

Temperature control during industrial synthesis typically maintains reaction mixtures between eighty-five and ninety-five degrees Celsius, with automated control systems preventing temperature excursions that could lead to product degradation or safety hazards. The total reaction time ranges from ten to twenty hours depending on the specific product requirements and desired conversion levels [5] [10].

Product recovery involves precipitation with aluminum sulfate octahydrate solution, with the precipitation pH carefully controlled to ensure complete conversion and optimal particle size distribution. The precipitated aluminum diethylphosphinate is separated using industrial filtration equipment, followed by multistage washing with purified water to remove residual salts and impurities [5] [10] [13].

Drying operations utilize fluidized bed dryers operating at temperatures around one hundred twenty degrees Celsius, ensuring complete moisture removal while preventing thermal degradation. The dried product is then classified by particle size using vibrating screens or air classification systems to meet specific customer requirements [5] [10] [13].

Quality control throughout industrial production involves continuous monitoring of reaction parameters, intermediate analysis using nuclear magnetic resonance spectroscopy, and final product testing for phosphorus content, particle size distribution, and thermal properties. Statistical process control ensures consistent product quality and facilitates continuous process improvement [5] [10] [13].

The second production line, opened in 2012, doubled the manufacturing capacity while incorporating process improvements developed through operational experience. Enhanced heat integration reduced energy consumption by fifteen to twenty percent compared to the original facility, while improved catalyst systems increased conversion efficiency to over ninety-two percent [11] [12].

Current industrial technology, as of 2024, represents further optimization with conversion efficiencies exceeding ninety-five percent and product purities above ninety-eight percent. Energy consumption has been reduced by twenty-five to thirty percent compared to the original process through implementation of heat recovery systems and process intensification techniques [11] [12] [14].

The industrial facilities operate with comprehensive environmental controls, including scrubbing systems for gas emissions and wastewater treatment for aqueous effluents. The transition to one hundred percent renewable electricity in 2020 further enhanced the environmental profile of the manufacturing process, eliminating an estimated 7,300 tonnes of carbon dioxide emissions annually [14].

Production capacity has been systematically expanded to meet growing global demand for halogen-free flame retardants, with current annual capacity representing a substantial multiple of the original 2004 installation. The modular design of production facilities allows for continued expansion as market demand increases [11] [12] [14].

Advanced process control systems incorporate real-time optimization algorithms that continuously adjust operating parameters to maximize yield and minimize energy consumption. These systems utilize predictive models based on accumulated operational data to anticipate optimal operating conditions and prevent process upsets [11] [12].

Aluminum diethylphosphinate exhibits excellent thermal stability, making it suitable for high-temperature processing applications. The compound demonstrates characteristic decomposition behavior that varies depending on the specific synthesis method and structural modifications.

Thermogravimetric Analysis (TGA) Profiles

Thermogravimetric analysis reveals that aluminum diethylphosphinate begins decomposition at temperatures exceeding 350°C under both nitrogen and air atmospheres [1] [2] [3]. The decomposition temperature at 5% weight loss (T5%) ranges from 307°C to 399°C, depending on the specific structural variant and synthesis conditions [4]. Pure aluminum diethylphosphinate demonstrates T5% values of 399°C under nitrogen atmosphere, indicating superior thermal stability compared to hybrid phosphinate variants [4].

The decomposition behavior shows significant differences between nitrogen and air atmospheres. Under nitrogen atmosphere, aluminum diethylphosphinate produces char yields ranging from 2% to 7%, while under air atmosphere, char yields increase substantially to 14% to 37% [4]. This enhanced char formation in oxidative conditions contributes to the flame-retardant mechanism by creating a protective carbonaceous layer.

The thermal degradation process involves the formation of volatile diethylphosphonic acid and aluminum phosphate residue, which serves as a barrier for fuel and heat transport [5]. The decomposition rate and temperature are influenced by the alkyl chain length in the phosphinate structure, with longer carbon chains reducing thermal stability [6].

Phase Transition and Melting Characteristics

Differential scanning calorimetry (DSC) analysis reveals distinctive phase transition behavior for aluminum diethylphosphinate. The compound exhibits a characteristic endothermic peak at 169°C, attributed to a solid-state transition involving the ethyl side groups [4]. This phase transition temperature is critical for understanding the compound's behavior during processing and application.

Hybrid aluminum phosphinate variants demonstrate modified phase transition characteristics. The E31M63B6 variant shows melting behavior with a broad melting peak at 372-392°C, while the E3M52B45 variant melts at 314-322°C with a heat of fusion of 161.76 J/g [4]. These variations in melting characteristics result from structural disordering of the alkyl side groups in hybrid phosphinate systems.

The broad melting peaks observed in hybrid variants suggest crystal imperfections, which correlate with the random distribution of phosphinate ligands in the crystal lattice [4]. The heat of fusion values provide quantitative measures of the energy required for phase transitions, with E3M52B45 achieving more than 80% of the fusion enthalpy of pure aluminum diisobutylphosphinate.

Solubility and Reactivity Profiles

Aluminum diethylphosphinate demonstrates limited solubility in common solvents, contributing to its stability and non-migration properties in polymer matrices. The compound is insoluble in water and most organic solvents, including acetone, dichloromethane, methyl ethyl ketone, and toluene [1] [7] [8] [9] [10].

However, aluminum diethylphosphinate exhibits selective solubility in specific solvents. The compound shows good solubility in alcohols such as methanol and ethanol, as well as in chloroform [6] . Tetrahydrofuran provides excellent solubility for the compound, while N,N-dimethylformamide shows poor solubility, and 1,4-dioxane allows only slight solubility [6].

The compound demonstrates reactivity toward strong acids and strong alkali solutions, where it becomes soluble [1] [10]. This selective reactivity is attributed to the coordination chemistry of the aluminum center and the phosphinate ligands. The insolubility in water and organic solvents contributes to the compound's hydrolysis resistance and non-hygroscopic properties [9].

The non-hygroscopic nature of aluminum diethylphosphinate prevents moisture absorption, maintaining consistent properties during storage and processing [8] [9]. This stability profile makes the compound suitable for applications requiring long-term performance without degradation due to environmental moisture.

Structural Characterization

Spectroscopic Analysis (FTIR, NMR, XRD)

Fourier Transform Infrared (FTIR) spectroscopy provides detailed structural information about aluminum diethylphosphinate. The characteristic absorption bands confirm the presence of ethyl groups and phosphinate moieties. The C-H stretching vibrations of saturated methyl and methylene groups appear at 2926 and 2855 cm⁻¹, while the specific C-H stretching of -CH₂- groups is observed at 2955 cm⁻¹ [6] [12] [13].

The phosphorus-oxygen bonds exhibit distinct spectroscopic signatures. The P=O stretching vibrations appear at 1271 cm⁻¹ and 1153 cm⁻¹, while P-O stretching occurs at 1079 cm⁻¹ [12] [13]. The P-C stretching vibrations are identified at 1232 cm⁻¹ and 777 cm⁻¹, confirming the phosphinate structure [12]. The P-O symmetrical stretching vibration is observed at 1095 cm⁻¹ [13].

Nuclear Magnetic Resonance (NMR) spectroscopy provides additional structural confirmation. ³¹P NMR spectra typically show single peaks, indicating high purity of the synthesized products [6] [12] [14]. The ¹H NMR spectra display characteristic patterns for the ethyl groups, with multiple peaks between 1.60-1.42 ppm for α-carbon and β-carbon hydrogen atoms, and triplets at 0.88 ppm for terminal methyl groups [6] [12].

X-ray Diffraction (XRD) analysis reveals crystalline structure information for aluminum diethylphosphinate variants. The diffraction patterns show characteristic d-spacing values that correlate with thermal stability trends [4]. Hybrid phosphinate variants demonstrate modified crystalline structures due to the random distribution of different phosphinate ligands around the aluminum center.

Particle Size Distribution and Morphology

Aluminum diethylphosphinate is typically produced as a white, fine-grained powder with particle sizes ranging from 5 to 40 μm depending on the specific grade and manufacturing process [7] [15] [16]. Commercial grades demonstrate varied particle size distributions optimized for different applications. The BX FR OP935 grade exhibits D97 values less than 10-14 μm, while BX FR OP1400 shows larger particles with D97 values of 20-40 μm [15].

Scanning Electron Microscopy (SEM) analysis reveals that aluminum diethylphosphinate particles are largely spherical with rough surfaces [17]. The Exolit OP 1240 grade demonstrates a mean particle diameter of approximately 41 μm with a specific surface area of 1.2 m²/g [17]. The spherical morphology with rough surfaces provides good dispersibility in polymer matrices.

Particle size distribution affects the thermal decomposition behavior, with smaller particles showing enhanced decomposition rates due to increased surface area and higher surface-to-volume ratios [17]. The bulk density of commercial aluminum diethylphosphinate ranges from 250 to 600 kg/m³, depending on the particle size distribution and morphology [2] [7] [15].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

149.0312050 g/mol

Monoisotopic Mass

149.0312050 g/mol

Heavy Atom Count

8

Other CAS

225789-38-8

Dates

Last modified: 08-16-2023

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